molecular formula C17H22N6O2 B11066893 5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11066893
M. Wt: 342.4 g/mol
InChI Key: VECJIOHUSTYUAA-UHFFFAOYSA-N
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Description

5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the acylation and coupling steps to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamides share similar structural features but may differ in their substituents, affecting their reactivity and applications.

    Piperidine Derivatives: Compounds such as 4-methylpiperidine derivatives have similar pharmacological profiles but lack the triazole ring, which limits their range of applications.

Uniqueness

The uniqueness of 5-{[(4-methylpiperidin-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide lies in its combination of a piperidine ring, a triazole ring, and a phenyl group. This combination provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H22N6O2/c1-12-7-9-22(10-8-12)11-14(24)19-17-15(16(18)25)20-23(21-17)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,18,25)(H,19,21,24)

InChI Key

VECJIOHUSTYUAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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